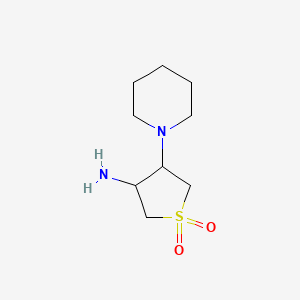

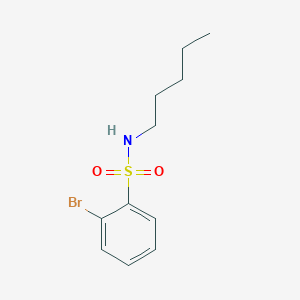

![molecular formula C10H9N3O3 B1274065 6-乙酰基-7-甲基吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 774183-58-3](/img/structure/B1274065.png)

6-乙酰基-7-甲基吡唑并[1,5-a]嘧啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of pyrazolopyrimidine, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and reactivity of structurally related compounds, which can be informative for understanding the chemistry of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds involves the fusion of 4-aryl-2,4-dioxobutanoic acids or their methyl esters with 1H-tetrazol-5-amine and aromatic aldehydes. For example, the reaction of methyl 2,4-dioxopentanoate with 1H-tetrazol-5-amine and 2-fluorobenzaldehyde in boiling acetic acid yielded a methyl ester of a tetrazolopyrimidine derivative . This method could potentially be adapted for the synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by a fused ring system that includes a pyrazole ring joined to a pyrimidine ring. The specific substituents at various positions on the ring system can significantly influence the compound's electronic and steric properties, which in turn affect its reactivity and potential biological activity. The exact structure of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid would include acetyl and methyl groups at the 6 and 7 positions, respectively, which could be analyzed using spectroscopic methods such as NMR and X-ray crystallography.

Chemical Reactions Analysis

The reactivity of pyrazolopyrimidine derivatives can vary depending on the substituents present. For instance, the reaction of a cyclopropapyrazolopyrimidine derivative with N-methylaniline resulted in ring transformation and the formation of several products, including pyrazolylpyrrole and pyrazolylpyridone . This suggests that the compound of interest, 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, may also undergo interesting chemical transformations when reacted with nucleophiles or under certain conditions, which could be explored in further studies.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are not directly reported in the provided papers, we can infer that the compound would likely exhibit properties typical of acylated pyrazolopyrimidines. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the carboxylic acid group, and the ability to form esters and amides through reactions at the carboxylic acid site. The presence of the acetyl group could also influence the acidity of the carboxylic acid and the overall stability of the compound.

科学研究应用

合成和化学性质

6-乙酰基-7-甲基吡唑并[1,5-a]嘧啶-3-羧酸及其衍生物主要用于其合成和化学性质的研究。Gein等人(2007年)通过将4-芳基-2,4-二氧丁酸与1H-四唑-5-胺和芳香醛融合,合成了各种6-乙酰基-7-芳基-4,7-二氢四唑并[1,5-a]嘧啶-5-羧酸及其甲酯衍生物(Gein, Gein, Tsyplyakova, & Panova, 2007)。Danagulyan等人(2005年,2011年)探索了凝缩羰基嘧啶的再循环,并在特定条件下报道了6-乙酰基-7-羟基吡唑并[1,5-a]嘧啶的形成(Danagulyan et al., 2005),(Danagulyan et al., 2011)。

抗菌活性

已进行了多项研究,评估了6-乙酰基-7-甲基吡唑并[1,5-a]嘧啶-3-羧酸衍生物的抗菌性能。例如,Gein等人(2009年,2010年)合成了各种化合物,如甲基-7-芳基(杂环基)-6-(2-噻吩酰基)-4,7-二氢四唑并[1,5-a]嘧啶-5-羧酸酯,并评估了它们的抗菌活性(Gein et al., 2009),(Gein et al., 2010)。

在绿色化学中的应用

Maleki等人(2017年)展示了一种新型纤维素基Ag负载磁性生物纳米复合催化剂用于绿色合成四唑并[1,5-a]嘧啶,突出了该化合物在环保化学过程中的作用(Maleki et al., 2017)。

结构分析和框架

Portilla等人(2006年)的研究集中在吡唑并[1,5-a]嘧啶衍生物的结构方面,揭示了它们的分子框架和氢键模式的见解(Portilla et al., 2006)。

有机金属配合物

Ruisi等人(2010年)合成了三有机锡(IV)配合物与7-氨基-2-(甲硫基)[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸,评估了它们的抗菌活性,并通过光谱技术对其进行了表征(Ruisi et al., 2010)。

属性

IUPAC Name |

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-5-7(6(2)14)3-11-9-8(10(15)16)4-12-13(5)9/h3-4H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPZQUIJNFLLJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=C(C=NN12)C(=O)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388072 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

CAS RN |

774183-58-3 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)